8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid
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Overview
Description
8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and an oxooctanoic acid chain at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 6-methoxypyridine, is prepared through the methoxylation of pyridine.
Introduction of the Oxooctanoic Acid Chain: The oxooctanoic acid chain is introduced via a multi-step process involving the formation of intermediates such as esters or amides, followed by hydrolysis and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(6-Hydroxypyridin-3-yl)-8-oxooctanoic acid.
Reduction: Formation of 8-(6-Methoxypyridin-3-yl)-8-hydroxyoctanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and oxo groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-pyridinylboronic acid
- 6-Methoxypyridine-3-carboxylic acid
- 8-Oxooctanoic acid
Uniqueness
8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid is unique due to the presence of both a methoxypyridine ring and an oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-(6-methoxypyridin-3-yl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13-9-8-11(10-15-13)12(16)6-4-2-3-5-7-14(17)18/h8-10H,2-7H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXCRAJKGOZCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642132 |
Source
|
Record name | 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-64-0 |
Source
|
Record name | 6-Methoxy-η-oxo-3-pyridineoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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